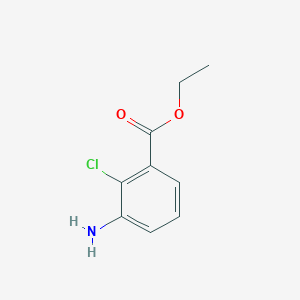

Ethyl 3-amino-2-chlorobenzoate

Description

Significance of Substituted Benzoate (B1203000) Esters in Organic Chemistry

Substituted benzoate esters are a cornerstone of organic chemistry, valued for their versatility as synthetic intermediates and their presence in a wide array of functional molecules. rsc.org The ester functional group, with its characteristic carbonyl and ether linkages, provides a site for numerous chemical transformations. The aromatic ring, adorned with various substituents, allows for a high degree of molecular diversity and the fine-tuning of electronic and steric properties. These compounds are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and materials. The reactivity of the ester can be modulated by the nature and position of the substituents on the benzene (B151609) ring, influencing reaction rates and pathways. mdpi.com

Role of Amino- and Chloro-Substituted Aromatic Compounds in Synthetic Chemistry

The presence of both amino (-NH2) and chloro (-Cl) groups on an aromatic ring introduces a rich tapestry of synthetic possibilities. The amino group, a powerful electron-donating group, can direct electrophilic aromatic substitution and can itself be transformed into a variety of other functional groups through reactions like diazotization. chemicalbook.com This versatility makes amino-substituted aromatics key building blocks in the synthesis of dyes, pharmaceuticals, and polymers.

The chlorine atom, an electronegative and moderately deactivating group, influences the reactivity of the aromatic ring and provides a handle for nucleophilic aromatic substitution reactions, particularly when activated by other electron-withdrawing groups. cymitquimica.com The unique electronic interplay between amino and chloro substituents on a benzene ring can lead to complex reactivity patterns, making these compounds valuable precursors in targeted molecular construction.

Overview of Ethyl 3-amino-2-chlorobenzoate within the Context of Aromatic Esters

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYZWIXJWWAFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethyl 3-amino-2-chlorobenzoate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both one-dimensional and two-dimensional NMR techniques provide crucial data for its structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the protons in the molecule. The spectrum, recorded in deuterated chloroform (CDCl₃) at 400 MHz, shows distinct signals for the aromatic, amino, and ethyl group protons. google.com

The protons of the ethyl group exhibit a characteristic triplet and quartet pattern. The methyl (CH₃) protons appear as a triplet at approximately 1.40 ppm, while the methylene (CH₂) protons are observed as a quartet at around 4.39 ppm. google.com This splitting pattern arises from the coupling between the adjacent methyl and methylene protons. A broad singlet corresponding to the two protons of the amino (-NH₂) group is found at 4.24 ppm. google.com

The aromatic region of the spectrum displays signals for three protons on the benzene (B151609) ring. These appear as a doublet of doublets at 6.88 ppm and a multiplet ranging from 7.05 to 7.19 ppm, confirming the trisubstituted nature of the aromatic ring. google.com

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.40 | Triplet (t) | 3H | Ethyl -CH₃ |

| 4.24 | Broad Singlet (br. s.) | 2H | Amino -NH₂ |

| 4.39 | Quartet (q) | 2H | Ethyl -CH₂- |

| 6.88 | Doublet of Doublets (dd) | 1H | Aromatic C-H |

| 7.05-7.19 | Multiplet (m) | 2H | Aromatic C-H |

Source: ¹H NMR data obtained from patent literature. google.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

While specific experimental ¹³C NMR data for this compound is not widely available in the surveyed literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds. The spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at the most downfield position, typically in the range of 165-170 ppm. The aromatic carbons would produce signals between 110 and 150 ppm, with their exact shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and ester groups. The carbons of the ethyl group, the methylene (-CH₂-) and methyl (-CH₃), would be observed in the upfield region of the spectrum.

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

Identification of Key Functional Group Vibrations (e.g., -NH₂, C=O, C-Cl, Aromatic C-H)

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its primary functional groups.

-NH₂ Group: The amino group typically shows two N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

C=O Group: A strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group is expected around 1700-1730 cm⁻¹.

C-Cl Group: The C-Cl stretching vibration is anticipated to appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

Aromatic C-H: The stretching vibrations of the C-H bonds on the aromatic ring are typically observed just above 3000 cm⁻¹.

Analysis of Vibrational Modes and Band Assignments

A detailed analysis of the vibrational modes allows for specific band assignments in the IR and Raman spectra. For related molecules, such as 5-amino-2-chlorobenzoic acid, extensive vibrational analyses have been performed. These studies help in assigning the observed bands to specific molecular motions like stretching, bending, and deformation modes of the various functional groups and the aromatic ring. For this compound, one would expect to see N-H symmetric and asymmetric stretching, C=O stretching, aromatic ring C-C stretching, and various in-plane and out-of-plane C-H bending vibrations. The precise frequencies of these modes would be influenced by the electronic effects and steric interactions of the chloro, amino, and ethyl ester substituents on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. The molecular formula of this compound is C₉H₁₀ClNO₂. The exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element.

Calculation of Exact Mass:

Carbon (¹²C): 9 x 12.000000 = 108.000000

Hydrogen (¹H): 10 x 1.007825 = 10.078250

Chlorine (³⁵Cl): 1 x 34.968853 = 34.968853

Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074

Oxygen (¹⁶O): 2 x 15.994915 = 31.989830

Calculated Exact Mass (Monoisotopic): 199.039907 Da

An experimental HRMS measurement of this compound would be expected to yield a mass-to-charge ratio (m/z) value very close to this calculated exact mass, confirming its elemental composition.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile organic compounds. For this compound, GC-MS serves as an excellent method for monitoring the progress of its synthesis and for assessing the purity of the final product.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each component.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a prominent fragment ion. Other characteristic fragments may arise from the loss of ethylene from the ethyl group, or the cleavage of the ester group itself. While a specific mass spectrum for this compound is not provided, the fragmentation of the closely related ethyl 3-aminobenzoate shows a base peak at m/z 120, corresponding to the loss of the ethoxy radical, and a significant molecular ion peak at m/z 165. nih.govnist.gov A similar fragmentation pattern would be anticipated for the chlorinated analog, with the masses of the corresponding ions shifted by the mass of the chlorine atom.

Table 2: Hypothetical GC-MS Data for this compound

| Retention Time (min) | Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| (Hypothetical) | This compound | 199/201 | [M-OCH₂CH₃]⁺, [M-CH₂CH₃]⁺, etc. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be influenced by the electronic transitions of the substituted benzene ring. The amino (-NH₂) and ester (-COOC₂H₅) groups are auxochromes and chromophores, respectively, and their interaction with the benzene ring, along with the presence of the chloro (-Cl) substituent, will determine the positions and intensities of the absorption bands.

Generally, aromatic compounds exhibit two main types of absorption bands: the E-bands (related to the electronic transitions of the benzene ring itself) and the B-bands (fine-structured bands arising from symmetry-forbidden transitions). The presence of substituents can cause shifts in these bands. For instance, the UV-Vis spectrum of ethyl 3-aminobenzoate (methanesulfonate) shows absorption maxima at 222 nm and 323 nm. caymanchem.com The presence of the chlorine atom in the ortho position to the amino group in this compound is likely to cause a bathochromic (red) or hypsochromic (blue) shift in these absorption maxima due to its inductive and resonance effects. The electronic transitions are primarily π → π* transitions associated with the aromatic system. The non-bonding electrons on the nitrogen of the amino group and the oxygens of the ester group can also participate in n → π* transitions.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Electronic Transition(s) |

| (e.g., Ethanol) | (Expected around 220-240) | (Expected around 310-340) | π → π* and n → π* |

Crystallographic Studies and Supramolecular Interactions

Single-Crystal X-ray Diffraction Analysis of Ethyl 3-amino-2-chlorobenzoate (or relevant co-crystals/salts)

Although the crystal structure of this compound has not been reported, analysis of analogous compounds, such as the co-crystal of 3-chlorobenzoic acid with 4-amino-2-chloropyridine (B126387), offers valuable predictive insights into the structural motifs that this compound is likely to adopt.

Based on analyses of similar small organic molecules, it is anticipated that this compound would crystallize in one of the common crystal systems for such compounds, such as monoclinic or orthorhombic. For instance, a co-crystal formed between 3-chlorobenzoic acid and 4-amino-2-chloropyridine crystallizes in the monoclinic P21 space group. mdpi.com Another related molecular salt, 2-amino-4-chloropyridinium 3-chlorobenzoate, also adopts a monoclinic system with the P21 space group. mdpi.com A third similar compound, 2-amino-4-chloropyridinium 4-chlorobenzoate, crystallizes in the monoclinic Pc space group. mdpi.com

| Compound | Crystal System | Space Group |

| 3-chlorobenzoic acid:4-amino-2-chloropyridine co-crystal | Monoclinic | P21 |

| 2-amino-4-chloropyridinium 3-chlorobenzoate | Monoclinic | P21 |

| 2-amino-4-chloropyridinium 4-chlorobenzoate | Monoclinic | Pc |

The molecular conformation of this compound is expected to be largely planar, with the ethyl ester group potentially exhibiting some rotational freedom. The bond lengths and angles would be influenced by the electronic effects of the amino and chloro substituents on the benzene (B151609) ring. In related structures, the phenyl and pyridine (B92270) rings are often twisted with respect to each other. mdpi.com For example, in the co-crystal of 3-chlorobenzoic acid and 4-amino-2-chloropyridine, the pyridine and phenyl rings are twisted at an approximate 45° angle relative to each other. mdpi.com

Detailed geometric parameters for this compound are not available. The following table presents selected bond lengths from a related structure for illustrative purposes.

| Bond | Expected Approximate Length (Å) |

| C-Cl | 1.74 |

| C-N | 1.38 |

| C=O | 1.22 |

| C-O | 1.34 |

Hydrogen bonding is anticipated to be a dominant force in the crystal packing of this compound. The amino group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group is a primary hydrogen bond acceptor. This would likely lead to the formation of N-H···O hydrogen bonds, which are common in the crystal structures of aminobenzoates and their derivatives.

| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) |

| N-H···O | Amino Group | Carbonyl Oxygen | ~2.0 |

| C-H···O | Aromatic/Alkyl C-H | Carbonyl Oxygen | ~2.2 - 2.8 |

The potential for intramolecular hydrogen bonding between the amino group and the ester's carbonyl oxygen exists, which could influence the conformation of the molecule. Such an interaction would depend on the rotational orientation of the ester group relative to the amino group.

The chlorine substituent is expected to play a significant role in the crystal engineering of this compound. Halogen bonds and other interactions involving chlorine can influence the crystal packing. In the solid state of the 3-chlorobenzoic acid:4-amino-2-chloropyridine co-crystal, the chloro groups of both molecules interact with each other through van der Waals forces, with a Cl(1)···Cl(01) separation of 3.497 Å. mdpi.com These Cl···Cl interactions contribute to the stabilization of the two-dimensional supramolecular structure. mdpi.com The chloro group can also act as an electrophilic site, participating in halogen bonding. mdpi.com

| Interaction Type | Atoms Involved | Typical Distance (Å) |

| Halogen Interaction | Cl···Cl | ~3.5 |

| Halogen-Amine Interaction | Cl···H-N | ~2.7 |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Phase Identification

A comprehensive search of scientific literature and crystallographic databases did not yield specific Powder X-ray Diffraction (PXRD) data for the compound this compound. While PXRD is a fundamental technique for the characterization of crystalline solids, providing insights into the phase purity and crystal structure of a bulk sample, published experimental or calculated PXRD patterns for this specific molecule are not currently available.

In the absence of direct experimental data for this compound, it is not possible to provide a detailed analysis of its PXRD pattern, including tables of 2θ values, d-spacing, and relative intensities. Such data is essential for definitive phase identification and for distinguishing between different polymorphic forms, solvates, or hydrates, should they exist.

For related compounds, such as cocrystals and salts of chlorobenzoic acid derivatives with various amino-pyridines, PXRD has been effectively utilized to confirm the crystalline nature of the synthesized materials and to verify the purity of the bulk sample. In those studies, the regularity and sharpness of the diffraction peaks in the PXRD patterns are indicative of well-ordered crystalline structures. Furthermore, comparison of experimental PXRD patterns with patterns simulated from single-crystal X-ray diffraction data serves as a crucial step in confirming that the single crystal is representative of the bulk material.

Should crystallographic data for this compound become available, a standard PXRD analysis would involve irradiating a powdered sample of the compound with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline phase. Analysis of this pattern would allow for the determination of the unit cell parameters and could be used in conjunction with computational methods to solve the crystal structure if single crystals are not obtainable.

The study of supramolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice, is typically elucidated through single-crystal X-ray diffraction. While PXRD can indicate the presence of a crystalline phase, it does not directly provide the detailed atomic coordinates necessary to analyze these non-covalent interactions.

Therefore, a detailed discussion on the bulk material characterization and phase identification of this compound via PXRD, including data tables and specific research findings, cannot be provided at this time due to the lack of available experimental data.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is employed to determine the optimized molecular geometry and electronic properties of Ethyl 3-amino-2-chlorobenzoate.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules like substituted benzoates, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice that balances computational cost with accuracy for predicting molecular properties. dergipark.org.trnih.govnih.gov

The selection of a basis set is equally critical. Basis sets are sets of mathematical functions used to construct the molecular orbitals. Common choices for molecules containing first and second-row atoms include the Pople-style basis sets:

6-31G(d): This is a split-valence basis set that includes a single set of polarization functions (d-functions on heavy atoms) to account for non-spherical electron density distribution. inpressco.comgoogle.comreddit.com It is often used for initial geometry optimizations due to its computational efficiency. google.com

6-311++G(d,p): This is a more extensive triple-split valence basis set. nih.govresearchgate.net The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak, long-range interactions. The "(d,p)" notation signifies the inclusion of d-type polarization functions on heavy atoms and p-type polarization functions on hydrogen atoms, allowing for greater flexibility in describing chemical bonds. gaussian.com This larger basis set generally provides more accurate results for electronic properties. nih.govsemanticscholar.org

These combinations, such as B3LYP/6-311++G(d,p), have been successfully applied to study the structural and electronic properties of a wide range of substituted aromatic compounds. nih.govresearchgate.netrsc.org

A primary application of DFT is geometry optimization, a process that calculates the lowest energy arrangement of atoms in a molecule. This computational process yields critical structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. While specific, experimentally verified structural data for this compound is not available in the searched literature, DFT calculations provide a reliable prediction of these values. The results of such a calculation would typically be presented as shown in the tables below.

Table 1: Predicted Bond Lengths for this compound (Illustrative) Note: Specific calculated values for this molecule are not available in the searched literature. This table illustrates the typical output of a DFT geometry optimization.

| Bond | Predicted Length (Å) |

|---|---|

| C-Cl | Data not available |

| C-N | Data not available |

| C=O | Data not available |

| C-O (ester) | Data not available |

| Aromatic C-C | Data not available |

Table 2: Predicted Bond Angles for this compound (Illustrative) Note: Specific calculated values for this molecule are not available in the searched literature. This table illustrates the typical output of a DFT geometry optimization.

| Angle | Predicted Angle (°) |

|---|---|

| C-C-Cl | Data not available |

| C-C-N | Data not available |

| O=C-O | Data not available |

| Aromatic C-C-C | Data not available |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic transitions. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. taylorandfrancis.comyoutube.comiqce.jp

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. ossila.comwuxibiology.com The energies of these orbitals (EHOMO and ELUMO) are key outputs of DFT calculations and are crucial for understanding the electronic behavior of a molecule. irjweb.commdpi.com Higher HOMO energy indicates a greater ability to donate electrons, whereas lower LUMO energy suggests a greater ability to accept electrons. iqce.jpresearchgate.net

Table 3: Predicted FMO Energies for this compound (Illustrative) Note: Specific calculated values for this molecule are not available in the searched literature. This table illustrates the typical output of an FMO analysis.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | Data not available |

| LUMO Energy (ELUMO) | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability and reactivity. irjweb.com

High Kinetic Stability: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov

High Chemical Reactivity: A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce an electronic transition. researchgate.netstackexchange.com Such molecules are often described as "soft" and are more polarizable. irjweb.com

FMO theory provides a framework for predicting how a molecule will react. Chemical reactions can be modeled as an interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another. wikipedia.org Specifically, the flow of electrons is typically from the HOMO of a nucleophile to the LUMO of an electrophile. taylorandfrancis.comwuxibiology.com

By analyzing the distribution and energies of the HOMO and LUMO in this compound, one can predict its reactive sites. The regions of the molecule where the HOMO density is highest are likely to be the sites of electrophilic attack, as this is where the molecule is most willing to donate electrons. Conversely, the areas with the highest LUMO density are the most probable sites for nucleophilic attack, as these are the regions most capable of accepting electrons. wuxibiology.comnih.gov This analysis is fundamental in rationalizing reaction mechanisms and predicting the outcomes of chemical reactions. taylorandfrancis.com

Vibrational Spectroscopy Simulations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for identifying and characterizing molecules. Computational simulations are crucial for interpreting experimental spectra by providing theoretical vibrational frequencies and their corresponding atomic motions.

Theoretical vibrational frequencies for this compound can be calculated using quantum chemical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory. researchgate.netnih.gov These calculations are typically performed on the optimized molecular geometry. The output provides a set of normal modes of vibration and their corresponding frequencies.

For related molecules like 5-amino-2-chlorobenzoic acid, researchers have successfully used the B3LYP functional with a 6-311G(d,p) basis set to compute vibrational wavenumbers. nih.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical methods, thereby improving agreement with experimental data. researchgate.net The resulting theoretical spectra can be used to predict the appearance of the experimental IR and Raman spectra of this compound.

Table 1: Representative Theoretical Vibrational Frequencies for Functional Groups in a Related Molecule (Illustrative)

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (Scaled) |

| Symmetric Stretching | N-H | 3400 - 3500 |

| Asymmetric Stretching | N-H | 3300 - 3400 |

| Stretching | C=O (Ester) | ~1730 |

| Stretching | C=C (Aromatic) | 1450 - 1600 |

| Stretching | C-N | 1250 - 1350 |

| Stretching | C-Cl | 600 - 800 |

Note: This table is illustrative and based on typical frequency ranges for the indicated functional groups. Actual calculated values for this compound would require a specific computational study.

While frequency calculations provide the positions of vibrational bands, a Potential Energy Distribution (PED) analysis is essential for their accurate assignment. researchgate.net PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a particular normal mode of vibration. This allows for an unambiguous assignment of the calculated frequencies to specific atomic motions within the molecule. For instance, a PED analysis could confirm that a peak around 1730 cm⁻¹ is predominantly due to the C=O stretching of the ethyl ester group in this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface, using a color scale to indicate regions of different electrostatic potential.

Red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these would likely be located around the oxygen atoms of the ester group and the nitrogen atom of the amino group. researchgate.net

Blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These would be expected around the hydrogen atoms of the amino group and the ethyl group.

Green regions represent areas of neutral potential.

The MEP map provides a visual representation of the molecule's polarity and can be used to predict how it will interact with other molecules. ijstr.org

Noncovalent Interaction (NCI) Index Analysis for Weak Interactions

Noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a critical role in molecular structure and function. researchgate.netnih.gov The NCI index is a computational tool used to visualize and characterize these weak interactions in three-dimensional space. wikipedia.org This analysis is based on the electron density and its derivatives.

NCI plots typically show isosurfaces colored according to the nature and strength of the interaction:

Blue isosurfaces indicate strong, attractive interactions like hydrogen bonds.

Green isosurfaces represent weaker, delocalized van der Waals interactions.

Red isosurfaces signify repulsive interactions, such as steric clashes.

For this compound, NCI analysis could reveal intramolecular hydrogen bonding between the amino group and the ester group, as well as other weak interactions that contribute to its conformational stability.

Ab Initio Hartree-Fock (HF) Calculations for Comparative Analysis

Hartree-Fock (HF) is a fundamental ab initio method for approximating the many-electron wavefunction and energy of a quantum system. nih.gov While generally less accurate than DFT methods for many applications due to its neglect of electron correlation, HF calculations are still valuable for comparative analysis. researchgate.net By comparing the results of HF and various DFT functionals, researchers can gain insight into the role of electron correlation in determining the molecular properties of this compound. This comparative approach can strengthen the confidence in the computational predictions.

Molecular Dynamics Simulations (if applicable to specific interactions)

While quantum mechanical calculations are typically performed on a single, static molecule, Molecular Dynamics (MD) simulations can be used to study the behavior of molecules over time. MD simulations would be particularly useful for investigating the interactions of this compound with other molecules, such as a solvent or a biological receptor. nih.gov By simulating the movements of all atoms in the system, MD can provide insights into dynamic processes like solvation, conformational changes, and binding events. The application of MD simulations would depend on the specific scientific question being addressed regarding the interactions of this compound.

Chemical Reactivity and Synthetic Applications As a Building Block

Role of Ethyl 3-amino-2-chlorobenzoate as a Key Intermediate in Organic Synthesis

This compound, and its methyl ester analog, serve as crucial intermediates in the synthesis of a range of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. The methyl ester of 2-amino-3-chlorobenzoic acid is identified as a key intermediate in the production of triazolopyrimidine sulfonamide herbicides, such as cloransulam-methyl, and is utilized in the synthesis of numerous pesticides guidechem.com. The strategic placement of the amino, chloro, and ester groups allows for sequential reactions to build intricate molecular architectures. The parent acid, 2-amino-3-chlorobenzoic acid, is also a known precursor in the synthesis of dyes and pharmaceuticals, highlighting the importance of this substitution pattern on the benzene (B151609) ring guidechem.com.

The utility of this compound stems from its ability to undergo diverse chemical transformations. The amino group can be acylated, diazotized, or used as a nucleophile in condensation reactions to form heterocyclic rings. The ester group can be hydrolyzed or otherwise modified, and the chlorine atom can participate in nucleophilic aromatic substitution reactions, such as the Ullmann condensation, providing a handle for carbon-carbon and carbon-heteroatom bond formation tandfonline.comorgchemres.orgwikipedia.org.

Derivatization Reactions of the Amino Group

The primary aromatic amino group is often the most reactive site on the molecule, serving as a potent nucleophile and a precursor to the synthetically versatile diazonium salts.

Primary aromatic amines, such as this compound, readily undergo acylation when treated with acylating agents like acid chlorides, acid anhydrides, or other esters. This nucleophilic substitution reaction involves the replacement of a hydrogen atom on the amino group with an acyl group (R-C=O) to form a stable amide bond byjus.comlibretexts.orgvedantu.com. The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion libretexts.org.

The resulting N-acylated products are important intermediates themselves. For instance, the acylation of a related anthranilate ester is the first step toward the synthesis of quinazolinone derivatives researchgate.net.

Table 1: Generalized Acylation Reaction

| Reactant | Acylating Agent | Typical Conditions | Product |

|---|---|---|---|

| This compound | Acetyl Chloride | Base (e.g., Pyridine), Room Temp. | Ethyl 3-acetamido-2-chlorobenzoate |

| This compound | Acetic Anhydride | Base (e.g., Pyridine), Room Temp. | Ethyl 3-acetamido-2-chlorobenzoate |

| This compound | Benzoyl Chloride | Base (e.g., Pyridine), Room Temp. | Ethyl 3-benzamido-2-chlorobenzoate |

The conversion of a primary aromatic amine to a diazonium salt via reaction with nitrous acid (HNO₂) is known as diazotization. This reaction is typically carried out at low temperatures (0–5 °C) using a solution of sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) byjus.comresearchgate.net. The resulting diazonium salt is a highly valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles.

Transformations of the diazonium salt derived from this compound can include:

Sandmeyer Reaction : This classic copper(I)-catalyzed reaction allows for the replacement of the diazonium group with halides (-Cl, -Br) or pseudohalides (-CN) nih.govwikipedia.org. This provides a route to compounds like ethyl 2,3-dichlorobenzoate or ethyl 2-chloro-3-cyanobenzoate.

Schiemann Reaction : For the introduction of fluorine, the diazonium salt is typically isolated as the tetrafluoroborate (B81430) (BF₄⁻) salt, which upon heating, decomposes to yield the corresponding aryl fluoride.

Hydroxylation : Heating the diazonium salt in an aqueous acidic solution replaces the diazonium group with a hydroxyl (-OH) group, yielding ethyl 2-chloro-3-hydroxybenzoate. Studies on related aminobenzoic acids show that this hydroxylation can be a competing side reaction or even the main pathway under certain conditions scirp.orgscirp.org.

The ortho-relationship between the amino and ester functionalities in anthranilate derivatives makes them ideal precursors for the synthesis of fused heterocyclic systems, particularly quinazolinones diva-portal.orgki.senih.gov. The synthesis of 3-amino-quinazolin-4(3H)-one derivatives often begins with an anthranilic acid or its ester uin-malang.ac.idmdpi.com.

For example, a common route involves the initial N-acylation of the anthranilate ester, followed by cyclization with hydrazine (B178648) hydrate (B1144303). The amino group acts as a nucleophile, and the ester group is the electrophilic site for the ring-closing step researchgate.net. This methodology can be applied to this compound to produce substituted 3-amino-2-aryl-quinazolin-4(3H)-ones, which are scaffolds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticonvulsant properties nih.gov.

Another powerful method for forming C-N bonds is the Ullmann condensation, which typically involves the copper-catalyzed reaction of an aryl halide with an amine wikipedia.org. This reaction can be used to construct complex heterocyclic structures. For instance, the condensation of 2-chlorobenzoic acids with 2-aminothiazoles has been shown to produce thiazolo[2,3-b]quinazolin-5-one derivatives in a one-pot synthesis tandfonline.comresearchgate.net.

Transformations Involving the Ester Functionality

While the amino group is often the primary site of reaction, the ethyl ester group can also be selectively transformed.

The most common transformation of the ester group is its hydrolysis to the corresponding carboxylic acid, 2-amino-3-chlorobenzoic acid. This reaction can be carried out under either acidic or basic (saponification) conditions, followed by neutralization.

Studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have shown that the reaction is significantly faster than for their 3-amino or 4-amino isomers. This rate enhancement is attributed to intramolecular general base catalysis, where the neighboring amino group assists in the removal of a proton from the attacking water molecule in the transition state iitd.ac.in. This proximity effect makes the hydrolysis of esters like this compound particularly facile. The resulting 2-amino-3-chlorobenzoic acid is a stable, crystalline solid and a valuable synthetic intermediate in its own right guidechem.com.

Reactivity of the Chloro Substituent

The chlorine atom attached to the aromatic ring is a key site for various substitution and coupling reactions.

The chloro substituent on the benzene ring can be displaced by a nucleophile in a nucleophilic aromatic substitution (SNA) reaction. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), leading to its substitution. wikipedia.orgyoutube.com The reactivity of the aryl halide in SNA reactions is influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring. libretexts.org For the reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgnih.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chloro group of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net The Suzuki reaction is widely used for the synthesis of biaryl compounds and has broad applications in the preparation of pharmaceuticals and complex organic molecules. nih.goviaea.org

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (like the chloro group in this compound) and an alkene. wikipedia.orglibretexts.org This reaction is a valuable tool for the synthesis of substituted alkenes. organic-chemistry.orgmychemblog.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and a copper(I) co-catalyst and is a reliable method for the synthesis of substituted alkynes. libretexts.orgorganic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Catalyst/Reagents |

|---|---|---|---|

| Suzuki Coupling | Organoboron Compound | C-C (Aryl-Aryl) | Palladium Catalyst, Base |

| Heck Reaction | Alkene | C-C (Aryl-Vinyl) | Palladium Catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Palladium Catalyst, Copper(I) Co-catalyst, Base |

Applications in the Synthesis of Advanced Organic Materials

The reactivity of this compound makes it a valuable intermediate in the synthesis of various high-value organic molecules.

The structural motifs accessible from this compound are found in some agrochemical compounds. Its ability to undergo various transformations allows for the introduction of different functionalities, leading to the synthesis of potential herbicides, fungicides, and insecticides. The specific arrangement of the amino, chloro, and ester groups provides a scaffold that can be elaborated into more complex structures with desired biological activities.

This compound is a key starting material in the synthesis of a range of pharmaceutically active compounds. nbinno.com The amino and chloro groups are particularly important for building the core structures of various therapeutic agents. midas-pharma.com For example, it can be a precursor for the synthesis of heterocyclic compounds, which are prevalent in many drug molecules. The versatility of its functional groups allows for the construction of complex molecular architectures with specific pharmacological properties. nbinno.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (E)-1,2-Bis(3-chloro-4-((2-(diethylamino)ethoxy)carbonyl)phenyl)diazene 1-oxide |

| 2-(2-Amino-4-thiazolyl)-acetic acid |

| 2-(Diethylamino)ethyl 2-chloro-4-(hydroxyamino)benzoate |

| 2-(Diethylamino)ethyl 2-chloro-4-nitrobenzoate Hydrochloride |

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

| 2,4-dinitrofluorobenzene |

| 2-Aminoisobutyric acid |

| 2-chloro-6-methyl-3-formylquinonline |

| 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester |

| 3-Amino-6-methoxypyridazine |

| 3-amino-9-ethylcarbazole |

| 3-aminocarbazole |

| 3-nitro-9-ethylcarbazole |

| 4-(2-Aminoethyl)benzylsulfonamide |

| 4-(4-Aminophenyl)-3-morpholinone |

| 4-Amino-3,5-dichloropyridine |

| 5-[(2R)-2-Aminopropyl]-2-methoxybenzenesulfonamide |

| 9-ethylcarbazole |

| Altinicline |

| Atorvastatin acetonide tert-butyl ester |

| bis(4-bromophenyl)acetylene |

| Chloroprocaine |

| Dimethyl 2-chloroterephthalate |

| Ethyl 2-chloro-4-aminobenzoate |

| Ethyl 3-((2-(4-chloro-2-methylphenoxy)propanoyl)amino)benzoate |

| Ethyl 3-amino-2,4-dichlorobenzoate |

| Ethyl 4-amino-2-chlorobenzoate |

| Ethyl 4-amino-3-chlorobenzoate |

| flurbiprofen |

| L-(+)-Alaninol |

| Methyl 3,4-diamino-2-chlorobenzoate |

| Mthis compound |

| Mthis compound hydrochloride |

| Methyl 4-amino-2,3-dichlorobenzoate |

| Methyl 4-amino-2-chlorobenzoate |

| o-chloronitrobenzene |

| p-chloronitrobenzene |

| SIB-1508Y |

| tazarotene |

| Terbinafine |

Building Block for Dyes and Pigments

This compound serves as a valuable intermediate in the synthesis of a variety of dyes and pigments, primarily owing to the presence of a reactive primary aromatic amine group. This functional group allows the molecule to undergo diazotization followed by coupling reactions, which are fundamental processes in the formation of azo dyes. Azo dyes and pigments represent the largest and most versatile class of colorants, characterized by the presence of one or more azo groups (–N=N–).

The synthesis of azo colorants from this compound begins with the diazotization of the primary amine. This reaction is typically carried out in an acidic medium at low temperatures (0–5 °C) with a source of nitrous acid, commonly sodium nitrite. The resulting diazonium salt is a highly reactive species that can then be coupled with a variety of electron-rich aromatic compounds, such as phenols, naphthols, and aromatic amines, to generate the final azo dye or pigment.

The specific shade and properties of the resulting colorant are largely determined by the chemical structure of the coupling component. By carefully selecting the coupling agent, a wide spectrum of colors, from yellows and oranges to reds and violets, can be achieved. The chloro and ethyl ester substituents on the this compound moiety also play a role in influencing the final properties of the dye, such as its lightfastness, thermal stability, and solubility in various media.

While specific research detailing the synthesis of dyes directly from this compound is not extensively published, the use of structurally similar compounds, such as 2-amino-3-chlorobenzoic acid, in pigment synthesis has been noted in patent literature. This indicates the utility of the underlying chemical scaffold in the production of colorants. The general reactivity and synthetic pathways are well-established in the field of dye chemistry.

The following table illustrates the potential range of dye types and their characteristic properties that could be synthesized using this compound as the diazo component and various classes of coupling components.

Table 1: Potential Azo Dyes Derived from this compound

| Diazo Component | Coupling Component Class | Resulting Dye Class | Potential Color Range | Key Properties Influenced by Coupling Component |

|---|---|---|---|---|

| Diazotized this compound | Phenols | Hydroxyazo Dyes | Yellow to Orange | Good lightfastness, potential for mordant dyeing |

| Diazotized this compound | Naphthols | Naphthol AS Dyes | Red to Bordeaux | High tinctorial strength, good fastness to washing |

| Diazotized this compound | Aromatic Amines | Aminoazo Dyes | Yellow to Red | Can be further diazotized for disazo dyes, good affinity for textiles |

| Diazotized this compound | Pyrazolones | Pyrazolone Dyes | Greenish-Yellow | Bright shades, good lightfastness |

The research in the broader field of azo dyes continually explores novel combinations of diazo and coupling components to achieve colorants with superior performance characteristics. The functional groups present in this compound make it a promising candidate for the development of new dyes and pigments with potentially enhanced properties.

Advanced Analytical Methodologies for Purity and Characterization

Chromatographic Separation Techniques

Chromatography is an indispensable tool for separating Ethyl 3-amino-2-chlorobenzoate from impurities, starting materials, and by-products. The choice of technique depends on the specific analytical goal, whether it is quantification, reaction monitoring, or purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and performing precise quantification of this compound. Reversed-phase (RP) HPLC is commonly employed, where the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase. sielc.com This method allows for the separation of the target compound from both more polar and less polar impurities.

Purity is determined by injecting a solution of the sample and analyzing the resulting chromatogram. The area of the peak corresponding to this compound is compared to the total area of all peaks, providing a percentage purity. For quantification, a calibration curve is constructed by running a series of standards of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with an additive like formic or phosphoric acid) sielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a wavelength of maximum absorbance (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like this compound. When coupled with a Mass Spectrometry (MS) detector, it provides both separation and structural identification capabilities. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. chem-agilent.com

The mass spectrometer ionizes the eluted compounds, which then fragment in a reproducible pattern. msu.edu The resulting mass spectrum serves as a "molecular fingerprint." For this compound, the mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). libretexts.org Common fragmentation patterns for this molecule include the loss of the ethoxy group (-OC₂H₅) or the entire ester group. youtube.comlibretexts.org This technique is exceptionally sensitive for identifying trace impurities.

| Parameter | Condition/Value |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) chem-agilent.com |

| Carrier Gas | Helium chem-agilent.com |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |

| Injector Temperature | 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (m/z) | ~199/201 (for ³⁵Cl/³⁷Cl isotopes) |

| Key Fragment Ions (m/z) | Loss of -CH₃, -OC₂H₅, -COOC₂H₅ |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of chemical reactions and identifying suitable solvent systems for larger-scale purification. rsc.orgfepbl.com A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica gel. niscpr.res.in The plate is then developed in a sealed chamber containing a specific solvent system (mobile phase).

By comparing the spots of the reaction mixture with those of the starting materials, the progress of the reaction can be qualitatively assessed. semanticscholar.org The disappearance of starting material spots and the appearance of a new product spot indicate reaction progression. Visualization is often achieved under UV light or by using chemical staining reagents. orgsyn.org

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ plates oup.com |

| Mobile Phase | Mixture of nonpolar and polar solvents (e.g., Hexane:Ethyl Acetate in a 4:1 or 3:1 ratio) amazonaws.com |

| Visualization | UV light (254 nm) or staining with reagents like p-anisaldehyde or potassium permanganate |

For the purification of this compound on a preparative scale, column chromatography is the method of choice. rsc.org This technique operates on the same principles as TLC but is used to separate larger quantities of material. academicjournals.org The crude product is loaded onto a glass column packed with a stationary phase, most commonly silica gel. academicjournals.orgnacalai.com

A solvent system, often determined from prior TLC analysis, is passed through the column to elute the separated components. researchgate.net Flash chromatography is an advanced form of this technique that applies pressure to the column, significantly speeding up the separation process. amazonaws.com Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.

Modern Spectroscopic Techniques for Trace Impurity Analysis and Structural Confirmation

Spectroscopic methods are vital for the unambiguous confirmation of the molecular structure of this compound and for detecting trace-level impurities that may not be resolved by chromatography. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the compound's atomic and functional group composition.

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms. For this compound, the spectrum would show a characteristic triplet and quartet for the ethyl group, signals in the aromatic region for the three protons on the benzene (B151609) ring, and a broad signal for the amine (-NH₂) protons. chemicalbook.com ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms in the molecule.

FTIR spectroscopy is used to identify the functional groups present. The spectrum would display characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester group, C-O stretching, and vibrations associated with the substituted aromatic ring and the C-Cl bond. rsc.org

| Technique | Expected Signals/Bands |

|---|---|

| ¹H NMR | ~1.4 ppm (triplet, 3H, -CH₃), ~4.4 ppm (quartet, 2H, -OCH₂-), ~5.0 ppm (broad singlet, 2H, -NH₂), 6.8-7.8 ppm (multiplets, 3H, Ar-H) |

| ¹³C NMR | ~14 ppm (-CH₃), ~61 ppm (-OCH₂-), ~115-150 ppm (6 aromatic carbons), ~167 ppm (C=O) |

| FTIR (cm⁻¹) | ~3300-3500 (N-H stretch), ~3000-3100 (Aromatic C-H stretch), ~2850-2980 (Aliphatic C-H stretch), ~1700-1730 (C=O stretch), ~1250 (C-O stretch), ~700-800 (C-Cl stretch) |

Method Development and Validation for Quality Control in Research and Production

For an analytical method to be reliably used in a quality control setting, it must be properly developed and validated. upm-inc.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.comamericanpharmaceuticalreview.com This is crucial for ensuring that results are accurate, reproducible, and reliable. gavinpublishers.com Key validation parameters, typically defined by regulatory bodies like the International Council for Harmonisation (ICH), are assessed.

| Parameter | Description |

|---|---|

| Accuracy | The closeness of test results to the true value. |

| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (includes repeatability and intermediate precision). |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. wjarr.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. oup.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. oup.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. oup.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.